2,5-Dibromoselenophene

Catalog No.
S1542027
CAS No.
1755-36-8
M.F
C4H2Br2Se
M. Wt
288.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromoselenophene

CAS Number

1755-36-8

Product Name

2,5-Dibromoselenophene

IUPAC Name

2,5-dibromoselenophene

Molecular Formula

C4H2Br2Se

Molecular Weight

288.84 g/mol

InChI

InChI=1S/C4H2Br2Se/c5-3-1-2-4(6)7-3/h1-2H

InChI Key

QAYFAXYTKFYUDZ-UHFFFAOYSA-N

SMILES

C1=C([Se]C(=C1)Br)Br

Synonyms

2,5-Dibromoselenophene

Canonical SMILES

C1=C([Se]C(=C1)Br)Br

Here are some areas of scientific research where 2,5-Dibromoselenophene is being studied:

Organic electronics

Researchers are investigating 2,5-Dibromoselenophene for its potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) []. These studies explore the compound's electrical and optical properties, aiming to develop new materials for organic electronic devices.

Material science

Research in material science explores using 2,5-Dibromoselenophene as a building block for the synthesis of new materials with desired properties. This includes studies on the development of novel organic semiconductors, photoconductors, and liquid crystals [].

  • Research on 2,5-Dibromoselenophene is ongoing, and its potential applications are still under exploration.
  • The compound may pose health and safety risks, and appropriate handling precautions should be followed when working with it.

2,5-Dibromoselenophene is a chemical compound with the molecular formula C4_4H2_2Br2_2Se, classified as a dibrominated derivative of selenophene. It appears as a light yellow to amber liquid and has a boiling point of approximately 104 °C at 13 mmHg, with a flash point of 105 °C . The compound is notable for its unique structure, which incorporates selenium into a five-membered aromatic ring, similar to thiophene and furan, but with distinct properties due to the presence of selenium.

The reactivity of 2,5-dibromoselenophene has been extensively studied, particularly in palladium-catalyzed reactions. It can undergo direct arylation and heteroarylation efficiently, yielding various substituted selenophenes. For example, when coupled with thiazoles and thiophenes using a phosphine-free palladium catalyst, high yields of 2,5-di(heteroarylated) selenophenes can be achieved . This compound can also participate in sequential catalytic reactions involving C2-arylation and bromination, allowing for the synthesis of complex unsymmetrical derivatives .

The synthesis of 2,5-dibromoselenophene can be achieved through several methods. One common approach involves the bromination of selenophene using brominating agents such as N-bromosuccinimide. The reaction typically occurs under controlled conditions to yield the dibrominated product effectively. Additionally, palladium-catalyzed methods have been developed to facilitate the direct arylation of 2-bromoselenophene derivatives to produce 2,5-dibromoselenophene .

2,5-Dibromoselenophene finds applications primarily in organic synthesis and materials science. Its ability to participate in various coupling reactions makes it valuable for creating complex organic molecules. Furthermore, it may serve as a precursor for developing electronic materials or sensors due to its unique electronic properties derived from the presence of selenium.

Several compounds are structurally related to 2,5-dibromoselenophene. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
SelenopheneFive-membered ringBase structure for dibrominated derivatives; less reactive than dibrominated forms.
ThiopheneFive-membered ringContains sulfur instead of selenium; exhibits different electronic properties and reactivity patterns.
2,5-DibromothiopheneFive-membered ringSimilar dibromo substitution but lacks selenium; used in similar synthetic applications .
BenzothiopheneFused aromatic ringsMore complex structure; utilized in organic electronics but has different reactivity compared to selenophenes.

The presence of selenium in 2,5-dibromoselenophene distinguishes it from these compounds by potentially enhancing its electronic properties and reactivity patterns.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

2,5-Dibromoselenophene

Dates

Last modified: 08-15-2023

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